Trichloroacetonitrile

Description

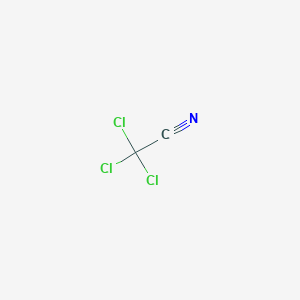

Structure

3D Structure

Properties

IUPAC Name |

2,2,2-trichloroacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2Cl3N/c3-2(4,5)1-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRUIESSIVFYOMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2Cl3N | |

| Record name | TRICHLOROACETONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21148 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0021672 | |

| Record name | Trichloroacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Trichloroacetonitrile is a clear pale yellow liquid. (NTP, 1992), Liquid, Clear pale yellow liquid; [CAMEO] Colorless liquid; [MSDSonline] | |

| Record name | TRICHLOROACETONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21148 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetonitrile, 2,2,2-trichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trichloroacetonitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7866 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

181 to 183 °F at 760 mmHg (NTP, 1992), 85.7 °C | |

| Record name | TRICHLOROACETONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21148 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRICHLOROACETONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7618 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

165.5 °F (NTP, 1992), 165.5 °F, 383 dec F (195 °C) (closed cup) | |

| Record name | TRICHLOROACETONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21148 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Trichloroacetonitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7866 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TRICHLOROACETONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7618 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 70.7 °F (NTP, 1992), Insoluble in water | |

| Record name | TRICHLOROACETONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21148 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRICHLOROACETONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7618 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.4403 at 77 °F (NTP, 1992) - Denser than water; will sink, 1.4403 at 25 °C/4 °C; 1.4223 at 35 °C/4 °C | |

| Record name | TRICHLOROACETONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21148 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRICHLOROACETONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7618 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

74.1 [mmHg], 74.1 mm Hg at 25 °C | |

| Record name | Trichloroacetonitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7866 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TRICHLOROACETONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7618 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid, Liquid | |

CAS No. |

545-06-2, 97426-84-1 | |

| Record name | TRICHLOROACETONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21148 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Trichloroacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=545-06-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trichloroacetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000545062 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TRICHLOROACETONITRILE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66405 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetonitrile, 2,2,2-trichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trichloroacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trichloroacetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.078 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 97426-84-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRICHLOROACETONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6397DL8869 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRICHLOROACETONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7618 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-44 °F (NTP, 1992), -42 °C | |

| Record name | TRICHLOROACETONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21148 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRICHLOROACETONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7618 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Trichloroacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trichloroacetonitrile (C₂Cl₃N), a halogenated nitrile, is a versatile and reactive compound utilized in a variety of chemical syntheses. Its bifunctional nature, with reactive sites at both the trichloromethyl group and the nitrile moiety, makes it a valuable reagent in organic chemistry. A thorough understanding of its physical properties is paramount for its safe handling, application in experimental design, and for the optimization of reaction conditions. This technical guide provides a comprehensive overview of the core physical characteristics of trichloroacetonitrile, detailed experimental methodologies for their determination, and visualizations of key chemical pathways involving this compound.

Core Physical Properties of Trichloroacetonitrile

A summary of the key physical properties of trichloroacetonitrile is presented in the table below. These values have been compiled from various reputable sources and provide a solid foundation for its use in a laboratory or industrial setting.

| Physical Property | Value | Units |

| Molecular Weight | 144.38[1] | g/mol |

| Density | 1.44 (at 25 °C)[2] | g/mL |

| Boiling Point | 83-84[2] | °C |

| Melting Point | -42[2] | °C |

| Solubility in Water | <0.1 (at 21.5 °C) | g/100 mL |

| Vapor Pressure | 58 (at 20 °C) | mm Hg |

| Refractive Index | 1.441 (at 20 °C, D-line) | |

| Flash Point | None reported | °C |

| Appearance | Clear, colorless to pale yellow liquid[1] | |

| Odor | Pungent, resembling chloral (B1216628) and hydrogen cyanide |

Experimental Protocols for Determination of Physical Properties

Accurate determination of the physical properties of a compound like trichloroacetonitrile is crucial for its application in research and development. The following are detailed, generalized methodologies for the key experiments cited.

Determination of Boiling Point

The boiling point of trichloroacetonitrile can be determined using a standard distillation apparatus.

-

Apparatus: A round-bottom flask, a distillation head with a thermometer adapter, a condenser, a receiving flask, a heating mantle, and boiling chips.

-

Procedure:

-

Place a small volume of trichloroacetonitrile and a few boiling chips into the round-bottom flask.

-

Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.

-

Begin heating the flask gently with the heating mantle.

-

Observe the temperature as the liquid begins to boil and the vapor rises.

-

The boiling point is the temperature at which the vapor temperature stabilizes while the liquid is actively boiling and condensing in the condenser.

-

Record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.

-

Determination of Density

The density of liquid trichloroacetonitrile can be accurately measured using a pycnometer.

-

Apparatus: A pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it), an analytical balance, and a constant-temperature water bath.

-

Procedure:

-

Clean and dry the pycnometer thoroughly and record its empty mass.

-

Fill the pycnometer with distilled water and place it in a constant-temperature water bath (e.g., 25 °C) until it reaches thermal equilibrium.

-

Ensure the capillary in the stopper is filled with water, with no air bubbles. Dry the outside of the pycnometer and record its mass.

-

Empty and dry the pycnometer completely.

-

Fill the pycnometer with trichloroacetonitrile and repeat the thermal equilibration and weighing process at the same temperature.

-

The density of trichloroacetonitrile is calculated using the formula: Density = (mass of trichloroacetonitrile) / (mass of water) * (density of water at the experimental temperature)

-

Determination of Melting Point

As trichloroacetonitrile is a liquid at room temperature, its melting point is determined by cooling the substance until it solidifies and then observing the temperature at which it melts upon gentle warming.

-

Apparatus: A small test tube, a thermometer, a cooling bath (e.g., dry ice/acetone), and a stirring rod.

-

Procedure:

-

Place a small sample of trichloroacetonitrile in the test tube.

-

Immerse the test tube in the cooling bath, stirring the sample gently with the thermometer until it completely solidifies.

-

Remove the test tube from the cooling bath and allow it to warm up slowly at room temperature.

-

The melting point is the temperature at which the first drop of liquid appears, and the melting range is the temperature range over which the entire solid sample turns into a liquid.

-

Determination of Refractive Index

The refractive index of trichloroacetonitrile can be measured using a refractometer, a common instrument in chemistry laboratories.

-

Apparatus: An Abbe refractometer, a constant-temperature water bath, a light source (typically a sodium lamp for the D-line), and a dropper.

-

Procedure:

-

Calibrate the refractometer using a standard liquid with a known refractive index.

-

Ensure the prism of the refractometer is clean and dry.

-

Place a few drops of trichloroacetonitrile onto the prism.

-

Close the prism and allow the sample to reach the desired temperature by circulating water from the constant-temperature bath.

-

Adjust the refractometer to bring the dividing line between the light and dark fields into sharp focus at the crosshairs of the eyepiece.

-

Read the refractive index value from the instrument's scale.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key chemical transformations and a logical workflow relevant to the handling of trichloroacetonitrile.

References

Trichloroacetonitrile chemical structure and CAS number

CAS Number: 545-06-2

Chemical Formula: CCl₃CN

Synonyms: Cyanotrichloromethane, Trichloromethyl cyanide

This technical guide provides an in-depth overview of trichloroacetonitrile, a versatile and reactive chemical intermediate. The information is tailored for researchers, scientists, and drug development professionals, focusing on its chemical properties, synthesis, key reactions with detailed experimental protocols, and its role in organic synthesis and medicinal chemistry.

Chemical Structure and Properties

Trichloroacetonitrile is a colorless to pale yellow liquid with a pungent odor.[1][2] Its structure consists of a trichloromethyl group bonded to a nitrile functional group. The strong electron-withdrawing nature of the trichloromethyl group significantly influences the reactivity of the nitrile, making it highly susceptible to nucleophilic attack.[3]

A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Weight | 144.39 g/mol | [4] |

| Boiling Point | 83-84 °C | [5] |

| Melting Point | -42 °C | [5] |

| Density | 1.44 g/mL at 25 °C | [5] |

| Refractive Index (n20/D) | 1.441 | [5] |

| Vapor Pressure | 58 mmHg (20 °C) | [5] |

| Solubility | Insoluble in water | [3] |

Synthesis of Trichloroacetonitrile

Trichloroacetonitrile can be synthesized through several methods. A common laboratory and industrial preparation involves the dehydration of trichloroacetamide.[3] Another significant method is the chlorination of acetonitrile (B52724).[3]

Experimental Protocol: Synthesis via Chlorination of Acetonitrile

This protocol describes a continuous process for the production of trichloroacetonitrile by chlorinating acetonitrile saturated with hydrogen chloride.[6]

Materials:

-

Acetonitrile

-

Gaseous hydrogen chloride

-

Gaseous chlorine

Procedure:

-

Saturate acetonitrile with hydrogen chloride at 60 °C.

-

Chlorinate the resulting mixture at a temperature between 50 and 80 °C (preferably 55-70 °C).

-

Continue the chlorination until the reaction product reaches a density of approximately 0.9 g/cm³.

-

Continuously draw off the trichloroacetonitrile formed from the reaction mixture through a column as it is produced.

-

Continuously replenish the reaction mixture with fresh acetonitrile.

-

The azeotropic mixture of trichloroacetonitrile and acetonitrile that is drawn off is then worked up by condensation to isolate the pure trichloroacetonitrile.[6]

Key Reactions and Applications in Organic Synthesis

The unique electronic properties of trichloroacetonitrile make it a valuable reagent in a variety of organic transformations, particularly in the synthesis of pharmaceuticals and other bioactive molecules.

The Overman Rearrangement

The Overman rearrangement is a[2][2]-sigmatropic rearrangement of allylic trichloroacetimidates to allylic trichloroacetamides. This reaction is a powerful tool for the stereoselective synthesis of allylic amines from allylic alcohols.[7][8][9]

This protocol details the formation of the trichloroacetimidate (B1259523) intermediate followed by its rearrangement.[7]

Part A: Formation of the Allylic Trichloroacetimidate

-

Dissolve the allylic alcohol (1.0 eq) in dichloromethane (B109758) (CH₂Cl₂).

-

Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.2 eq) to the solution.

-

Cool the mixture to 0 °C.

-

Add trichloroacetonitrile (1.5 eq) dropwise.

-

Allow the solution to warm to room temperature and stir for 2 hours.

-

Concentrate the solution under reduced pressure.

-

Purify the resulting crude imidate by flash column chromatography on silica (B1680970) gel to yield the allylic trichloroacetimidate.[7]

Part B: Rearrangement to the Allylic Trichloroacetamide

-

Charge a flask with the purified trichloroacetimidate (1.0 eq) and a suitable catalyst (e.g., a chiral palladium complex for asymmetric synthesis) in CH₂Cl₂.

-

Stir the reaction at room temperature for 18 hours.

-

Concentrate the solution and purify by flash column chromatography on silica gel to obtain the desired allylic trichloroacetamide.[7]

Caption: Workflow of the Overman Rearrangement.

Formation of O-Alkyltrichloroacetimidates and Glycosylation Reactions

Trichloroacetonitrile reacts with alcohols in the presence of a base to form O-alkyltrichloroacetimidates. These intermediates are excellent glycosyl donors in the synthesis of oligosaccharides and glycoconjugates, which are crucial in drug development.[3]

This procedure describes the general formation of a glycosyl trichloroacetimidate from a sugar with a free anomeric hydroxyl group.[3]

Materials:

-

Starting sugar with a free anomeric hydroxyl group (1.0 equiv.)

-

Trichloroacetonitrile (1.5–2.0 equiv.)

-

Potassium carbonate (K₂CO₃, 2.0–4.0 equiv.) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 0.5–1.0 equiv.)

-

Dry dichloromethane (DCM)

Procedure:

-

Dissolve the starting sugar in dry DCM under an argon atmosphere.

-

Cool the solution to 0 °C.

-

Add trichloroacetonitrile followed by the base (K₂CO₃ or DBU).

-

Stir the reaction mixture at 0 °C and monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

If K₂CO₃ is used, filter the reaction mixture through Celite® and wash the filter cake with DCM. Concentrate the combined filtrate.

-

If DBU is used, concentrate the reaction mixture directly.

-

Purify the crude product by silica gel column chromatography to obtain the desired O-glycosyl trichloroacetimidate.[3]

Caption: General workflow for glycosylation using trichloroacetonitrile.

Synthesis of Heterocyclic Compounds

Trichloroacetonitrile is a valuable building block in the synthesis of various nitrogen-containing heterocycles, which are prevalent scaffolds in many pharmaceuticals.[10][11] For example, it reacts with primary and secondary amines to form N-substituted trichloroacetamidines.[2][5]

This protocol outlines the general procedure for the synthesis of N-substituted trichloroacetamidines.[12]

Materials:

-

Primary or secondary amine

-

Trichloroacetonitrile

-

Water or water-methanol solution (for lower aliphatic amines)

Procedure:

-

For lower primary and secondary aliphatic amines: Treat the amine with trichloroacetonitrile in an aqueous or water-methanol solution. The reaction is typically exothermic and may require cooling. The product can be isolated by separation of the organic layer, followed by drying and distillation.[12]

-

For higher aliphatic and cyclic amines: The reaction can be carried out in the absence of a solvent.[12]

-

For primary aromatic amines: The reaction is typically performed in a water-methanol solution. The product often precipitates and can be collected by filtration and recrystallized.[12]

Biological Activity and Relevance in Drug Development

Trichloroacetonitrile itself is not typically used as a therapeutic agent. However, its utility as a reagent in the synthesis of complex molecules makes it highly relevant to drug development. The functional groups it helps to install, such as amines and glycosidic linkages, are critical for the biological activity of many drugs.

Studies have shown that trichloroacetonitrile can be metabolized to cyanide, with thiocyanate (B1210189) being excreted in the urine.[4] It has also been investigated for its genotoxic and carcinogenic potential, with some studies indicating it can induce sister chromatid exchanges and DNA strand breaks in mammalian cell lines.[13] This highlights the importance of proper handling and safety precautions.

Safety and Handling

Trichloroacetonitrile is a toxic and lachrymatory substance.[7][14] It is harmful if swallowed, inhaled, or absorbed through the skin.[1] It is also toxic to aquatic life with long-lasting effects.[1]

Handling Precautions:

-

Work in a well-ventilated fume hood.[15]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2]

-

Avoid breathing vapors.[1]

-

Keep away from heat, sparks, and open flames.[1]

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]

First Aid Measures:

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[14]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[14]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.[14]

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[14]

This guide provides a foundational understanding of the chemical properties, synthesis, and key applications of trichloroacetonitrile for professionals in research and drug development. Its versatility as a reagent, particularly in the stereoselective formation of carbon-nitrogen and carbon-oxygen bonds, ensures its continued importance in the synthesis of complex and biologically active molecules.

References

- 1. One-pot expeditious synthesis of glycosylated esters through activation of carboxylic acids using trichloroacetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of glycosyl imidate donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Trichloroacetonitrile | C2Cl3N | CID 11011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Trichloroacetonitrile - Wikipedia [en.wikipedia.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Overman Rearrangement | NROChemistry [nrochemistry.com]

- 8. Overman Rearrangement [organic-chemistry.org]

- 9. Overman rearrangement - Wikipedia [en.wikipedia.org]

- 10. frontiersin.org [frontiersin.org]

- 11. Editorial: Five-membered heterocycles: synthesis and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. synarchive.com [synarchive.com]

- 14. researchgate.net [researchgate.net]

- 15. Organic Syntheses Procedure [orgsyn.org]

Synthesis of Trichloroacetonitrile from Trichloroacetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the chemical synthesis of trichloroacetonitrile from trichloroacetamide (B1219227). Trichloroacetonitrile (CCl₃CN) is a valuable and versatile reagent in organic chemistry, serving as a key precursor for the fungicide etridiazole (B1671771) and as a crucial component in reactions such as the Overman rearrangement for synthesizing allylic amines.[1] The most direct and historically significant method for its preparation is the dehydration of its corresponding primary amide, trichloroacetamide.[1]

Reaction Principle

The conversion of trichloroacetamide to trichloroacetonitrile is a dehydration reaction, which involves the elimination of a molecule of water from the amide functional group to form a nitrile.[2] This transformation requires the use of a potent dehydrating agent to drive the reaction to completion. Phosphorus pentoxide (P₄O₁₀ or P₂O₅) is the most commonly cited and effective reagent for this purpose.[3][4] The overall reaction is as follows:

CCl₃CONH₂ + P₂O₅ (or P₄O₁₀) → CCl₃CN + 2HPO₃

The reaction proceeds by the activation of the amide's carbonyl oxygen by the dehydrating agent, facilitating the elimination of water.

Physicochemical Data

A summary of the key physical and chemical properties for the primary reactant and product is provided below for easy reference.

| Property | Trichloroacetamide (Reactant) | Trichloroacetonitrile (Product)[1] |

| IUPAC Name | 2,2,2-trichloroacetamide | Trichloroacetonitrile |

| Formula | C₂H₂Cl₃NO | C₂Cl₃N |

| Molar Mass | 162.40 g/mol | 144.38 g/mol |

| Appearance | Crystalline solid | Colorless liquid (commercial samples may be brownish) |

| Boiling Point | 238-240 °C (decomposes) | 83-84 °C |

| Melting Point | 141-143 °C | -42 °C |

| Density | 1.6 g/cm³ (approx.) | 1.44 g/mL |

| Solubility | Soluble in water, ethanol, ether | Insoluble in water |

Synthesis Methodology

The primary method for this synthesis is the direct dehydration of trichloroacetamide using phosphorus pentoxide. While early procedures involved heating the dry reagents together, a more controlled reaction can be achieved by using an inert, high-boiling solvent.[5] The product is typically isolated by distillation directly from the reaction mixture.

| Parameter | Description |

| Reaction Type | Dehydration |

| Reagent | Phosphorus Pentoxide (P₂O₅) |

| Solvent (Optional) | Inert, high-boiling solvent (e.g., trimethylbenzene)[5] |

| Work-up | Distillation |

| Purification | Fractional redistillation[3][5] |

| Analogous Yield | 80-87% (crude yield for chloroacetonitrile (B46850) synthesis)[5] |

Visualized Reaction and Workflow

The following diagrams illustrate the chemical transformation and the general experimental workflow for the synthesis.

Caption: Chemical pathway for the dehydration of trichloroacetamide.

Caption: General experimental workflow for trichloroacetonitrile synthesis.

Detailed Experimental Protocol

This protocol is adapted from a well-established procedure for the dehydration of a similar primary amide, chloroacetamide, and is suitable for laboratory-scale synthesis.[5]

Caution: This procedure must be carried out in a well-ventilated chemical fume hood. Phosphorus pentoxide is extremely corrosive and reacts violently with water—handle with care. Trichloroacetonitrile is a toxic liquid.[1] Appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn at all times.

Reagents and Equipment:

-

Trichloroacetamide

-

Phosphorus pentoxide (P₂O₅)

-

Round-bottom flask (e.g., 500 mL)

-

Reflux condenser

-

Distillation apparatus (distilling head, condenser, receiving flask)

-

Heating mantle

-

Mechanical stirrer (optional, but recommended)

-

Drying tubes

Procedure:

-

Apparatus Setup: Assemble a dry round-bottom flask with a reflux condenser. Ensure all glassware is thoroughly dried in an oven beforehand to prevent premature reaction of the P₂O₅. Protect the setup from atmospheric moisture using drying tubes.

-

Charging the Flask: To the round-bottom flask, add trichloroacetamide and phosphorus pentoxide. A molar ratio of approximately 1:0.6 to 1:0.8 (amide:P₂O₅) is a typical starting point.

-

Dehydration: Heat the mixture gently using a heating mantle. The reaction is exothermic. Once the reaction begins, control the heating to maintain a steady but not overly vigorous reaction. The trichloroacetamide will melt and react with the P₂O₅.

-

Distillation: Once the initial reaction subsides, replace the reflux condenser with a distillation apparatus. Continue heating the flask to distill the trichloroacetonitrile product (boiling point: 83-84 °C) into a dry receiving flask.[1]

-

Purification: The collected distillate can be purified further by a second fractional distillation.[3] For exacting applications requiring anhydrous product, the crude trichloroacetonitrile can be redistilled over a small amount of fresh phosphorus pentoxide to remove any final traces of water or unreacted amide.[5]

-

Storage: Store the purified trichloroacetonitrile in a tightly sealed, dry container, protected from light and moisture.

This guide provides a foundational understanding of the synthesis of trichloroacetonitrile from trichloroacetamide. Researchers should always consult primary literature and safety data sheets before undertaking any experimental work.

References

- 1. Trichloroacetonitrile - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. US2375545A - Process for the production of trichloroacetonitrile - Google Patents [patents.google.com]

- 4. Formation of Glycosyl Trichloroacetamides from Trichloroacetimidate Donors Occurs through an Intermolecular Aglycon Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

The Synthesis of Trichloroacetonitrile: A Journey from Discovery to Modern Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Trichloroacetonitrile (CCl₃CN), a colorless liquid with a pungent odor, has carved a niche for itself as a versatile and powerful reagent in organic synthesis. Its unique bifunctional nature, with reactive sites at both the trichloromethyl group and the nitrile functionality, allows for a wide array of chemical transformations. The strong electron-withdrawing effect of the trichloromethyl group significantly activates the nitrile group, making it highly susceptible to nucleophilic attack. This high reactivity has rendered trichloroacetonitrile indispensable in the synthesis of various valuable compounds, most notably as a precursor to the fungicide etridiazole (B1671771) and as a key reagent in the formation of glycosidic bonds in carbohydrate chemistry. This technical guide delves into the historical discovery and the evolution of the synthetic methodologies for trichloroacetonitrile, providing detailed experimental protocols and a comparative analysis of the key synthetic routes.

Historical Perspective: The Dawn of a Versatile Reagent

The first documented synthesis of trichloroacetonitrile dates back to 1873, when L. Bisschopinck at the Katholieke Universiteit Leuven reported its formation through the dehydration of trichloroacetamide (B1219227).[1] This seminal work laid the foundation for the exploration of this unique molecule. In the early 20th century, trichloroacetonitrile found application as a fumigant, a use that has since become obsolete.[1] The latter half of the 20th century, however, witnessed a resurgence in interest in trichloroacetonitrile, driven by its utility in modern organic synthesis, particularly in the activation of carbohydrates for glycosylation reactions, a method pioneered by R. R. Schmidt and his coworkers.[1]

Key Synthetic Methodologies

Several methods for the synthesis of trichloroacetonitrile have been developed since its initial discovery. These can be broadly categorized into two main approaches: the dehydration of trichloroacetamide and the chlorination of acetonitrile (B52724).

Dehydration of Trichloroacetamide

This classical method, first reported by Bisschopinck, remains a viable route for the synthesis of trichloroacetonitrile. The reaction involves the removal of a molecule of water from trichloroacetamide, typically using a strong dehydrating agent.

Experimental Protocol:

-

Reaction Setup: A dry, three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel.

-

Reagents: Trichloroacetamide and a dehydrating agent such as phosphorus pentoxide (P₄O₁₀) or phosphorus oxychloride (POCl₃) are required.

-

Procedure:

-

The dehydrating agent is suspended in an inert, high-boiling solvent (e.g., toluene (B28343) or xylene) in the reaction flask.

-

Trichloroacetamide, dissolved in the same solvent, is added dropwise to the stirred suspension.

-

The mixture is heated to reflux to drive the dehydration reaction to completion.

-

Upon cooling, the reaction mixture is carefully quenched with water or a dilute base to neutralize the acidic byproducts.

-

The organic layer is separated, washed, dried, and fractionally distilled to yield pure trichloroacetonitrile.

-

Logical Relationship of Dehydration of Trichloroacetamide

Caption: Dehydration of trichloroacetamide to produce trichloroacetonitrile.

Chlorination of Acetonitrile

The direct chlorination of acetonitrile (CH₃CN) offers a more direct and industrially scalable route to trichloroacetonitrile. This method has been the subject of considerable optimization, leading to several distinct protocols.

This method involves the reaction of acetonitrile vapor with chlorine gas at high temperatures over a solid catalyst.

Experimental Protocol (based on US Patent 2,375,545): [2]

-

Catalyst Preparation: An activated carbon support is impregnated with a solution of a metal halide catalyst, such as zinc chloride, copper chloride, or an alkaline earth metal halide, and then dried.

-

Reaction Setup: A tubular reactor packed with the prepared catalyst is placed in a furnace. The reactor is equipped with inlets for acetonitrile and chlorine gas and an outlet connected to a condenser.

-

Procedure:

-

A stream of acetonitrile vapor is generated by bubbling chlorine gas through liquid acetonitrile maintained at a controlled temperature (e.g., 38 °C).

-

The resulting mixture of acetonitrile vapor and chlorine gas (in a molar ratio of approximately 1:3 to 1:4) is passed through the heated catalyst bed (200–400 °C).

-

The reaction products are cooled to condense the liquid components, which include trichloroacetonitrile, unreacted acetonitrile, and byproducts such as carbon tetrachloride.

-

The crude product is purified by fractional distillation.

-

Experimental Workflow for Catalytic Vapor-Phase Chlorination

Caption: Workflow for the catalytic vapor-phase chlorination of acetonitrile.

The presence of hydrogen chloride (HCl) has been found to significantly enhance the liquid-phase chlorination of acetonitrile, allowing the reaction to proceed at lower temperatures and without the need for light.[3]

Experimental Protocol (based on US Patent 2,745,868): [3]

-

Reaction Setup: A reaction vessel equipped with a gas inlet, a stirrer, and a distillation column is used.

-

Procedure:

-

Acetonitrile is saturated with hydrogen chloride gas.

-

Chlorine gas is then introduced into the HCl-saturated acetonitrile at a temperature between 50 and 80 °C.

-

The reaction is monitored, and as trichloroacetonitrile is formed, it can be continuously removed by distillation.

-

Fresh acetonitrile can be continuously added to maintain the reaction volume.

-

The collected distillate is then purified, typically by fractional distillation.

-

Signaling Pathway of HCl in Acetonitrile Chlorination

Caption: Role of HCl in activating the chlorination of acetonitrile.

Quantitative Data Summary

The following tables provide a summary of the quantitative data for the key synthesis methods of trichloroacetonitrile, allowing for easy comparison of reaction conditions and yields.

| Synthesis Method | Reactants | Catalyst/Reagent | Temperature (°C) | Yield (%) | Reference |

| Dehydration of Trichloroacetamide | Trichloroacetamide | Phosphorus Pentoxide (P₄O₁₀) | Reflux in Solvent | - | Bisschopinck, 1873 |

| Catalytic Vapor-Phase Chlorination | Acetonitrile, Chlorine | ZnCl₂, CuCl₂, or alkaline earth metal halide on activated carbon | 200–400 | 54 | US Patent 2,375,545[2] |

| Liquid-Phase Chlorination with HCl | Acetonitrile, Chlorine | Hydrogen Chloride (HCl) | 50–80 | Good yields (not specified) | US Patent 2,745,868[3] |

| Photochemical Chlorination | Acetonitrile, Chlorine | Actinic light, HCl, HgCl₂ or other Lewis acids | 60–80 | Good yields (not specified) | US Patent 3,418,228 |

| Vapor-Phase Chlorination with Water | Acetonitrile, Chlorine | Water (Steam) | 350–500 | - | US Patent 3,923,860 |

Conclusion

The synthesis of trichloroacetonitrile has evolved significantly from its initial discovery in the 19th century. While the dehydration of trichloroacetamide remains a historically important and viable laboratory-scale method, the chlorination of acetonitrile has emerged as the more dominant and industrially scalable approach. The various modifications to the chlorination process, including the use of catalysts, hydrogen chloride, and photochemical activation, have provided a range of options to suit different manufacturing needs and scales. The detailed experimental protocols and comparative data presented in this guide offer valuable insights for researchers and professionals in the fields of chemistry and drug development, enabling them to make informed decisions when selecting a synthetic route for this versatile and indispensable reagent. The continued exploration of new and improved synthetic methods will undoubtedly further expand the applications of trichloroacetonitrile in cutting-edge chemical research and industry.

References

Trichloroacetonitrile: A Comprehensive Technical Guide to Safety and Handling for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety data, handling precautions, and toxicological information for trichloroacetonitrile (TCAN). The information is intended to support safe laboratory practices and risk assessment in research and development settings. This guide includes a compilation of quantitative data, detailed experimental protocols from cited studies, and visual diagrams to illustrate key concepts.

Chemical and Physical Properties

Trichloroacetonitrile is a colorless to pale yellow liquid with a pungent odor.[1] It is important to be aware of its physical and chemical properties to ensure safe handling and storage.

| Property | Value | Reference |

| Molecular Formula | C₂Cl₃N | [2] |

| Molecular Weight | 144.38 g/mol | [2] |

| CAS Number | 545-06-2 | [2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Pungent | [1] |

| Boiling Point | 83-84 °C (181-183 °F) | [1][3] |

| Melting Point | -42 °C (-44 °F) | [1] |

| Density | 1.44 g/mL at 25 °C | [1][3] |

| Vapor Pressure | 58 mmHg at 20 °C | [3] |

| Flash Point | 74 °C (165.2 °F) | [3] |

| Water Solubility | Insoluble | [1] |

Toxicological Data

Trichloroacetonitrile is classified as toxic if swallowed, in contact with skin, or if inhaled.[2] It is also toxic to aquatic life with long-lasting effects.[2] The following table summarizes key toxicological data.

| Toxicity Endpoint | Value | Species | Reference |

| Acute Oral Toxicity (LD₅₀) | 250 mg/kg | Rat | [4] |

| Acute Dermal Toxicity (LD₅₀) | 1,300 mg/kg | Rabbit | [4] |

| Acute Inhalation Toxicity (LC₅₀) | All survived at 85 ppm (4 hr), all died at 340 ppm (4 hr) | Rat | [5] |

| Subchronic Inhalation (NOAEL) | 4 ppm (6 hr/day, 5 days/week for 13 weeks) | Rat | [6] |

| Skin Irritation/Corrosion | Not classified as an irritant or corrosive | Rabbit | [2] |

| Eye Irritation/Corrosion | Severe irritant | Rabbit | [7] |

| Mutagenicity (Ames Test) | Positive in S. typhimurium TA100 | Bacteria | [8][9] |

| Genotoxicity (Comet Assay) | Positive (induced DNA damage) | HeLa S3 cells | [8][9] |

Handling Precautions and Personal Protective Equipment (PPE)

Due to its toxicity, strict safety precautions must be followed when handling trichloroacetonitrile.

Engineering Controls:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[7]

-

Use a closed system whenever possible to minimize exposure.[5]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[7]

-

Skin Protection:

-

Respiratory Protection: If working outside a fume hood or if there is a risk of inhalation, use a NIOSH-approved full-face respirator with organic vapor cartridges.[10]

General Hygiene:

-

Wash hands thoroughly after handling.[7]

-

Do not eat, drink, or smoke in the laboratory.[2]

-

Remove contaminated clothing immediately and wash before reuse.[11]

Emergency Procedures

Spill Response:

-

Evacuate the area and ensure adequate ventilation.

-

Remove all sources of ignition.[10]

-

Wear appropriate PPE, including respiratory protection.

-

For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[10]

-

For large spills, dike the area to prevent spreading and contact emergency services.

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[5]

-

Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[5]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[11]

Experimental Protocols

The following sections provide an overview of the methodologies used in key toxicological studies cited in this guide.

Subchronic Inhalation Toxicity Study (Based on a study in Sprague-Dawley Rats)[5][6]

-

Objective: To determine the no-observed-adverse-effect level (NOAEL) and identify target organs of toxicity following repeated inhalation exposure.

-

Test System: Male and female Sprague-Dawley rats.

-

Exposure: Whole-body inhalation exposure for 6 hours/day, 5 days/week for 13 weeks.

-

Concentrations: 0 (control), 4, 16, and 64 ppm.

-

Observations:

-

Clinical signs of toxicity, morbidity, and mortality were observed twice daily.

-

Body weight and food consumption were measured weekly.

-

At the end of the study, blood was collected for hematology and serum biochemistry analysis.

-

A complete necropsy was performed, and major organs were weighed and examined histopathologically.

-

-

Results: The NOAEL was determined to be 4 ppm.[6] The primary target organs were the nasal cavity, trachea, and lungs.[6] At higher concentrations, salivation, shortness of breath, and wheezing were observed, along with decreased body weight.[6]

Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)[10][11][12]

-

Objective: To determine the acute oral toxicity of a substance and classify it according to the Globally Harmonized System (GHS).

-

Test System: Typically female rats.

-

Procedure: A stepwise procedure is used with a small number of animals per step. A starting dose is selected, and based on the outcome (mortality or survival), the dose for the next step is adjusted up or down.

-

Administration: A single oral dose is administered by gavage to fasted animals.

-

Observations: Animals are observed for mortality and clinical signs of toxicity for up to 14 days. Body weights are recorded. A necropsy is performed on all animals at the end of the study.

-

Classification: The GHS classification is determined based on the dose at which mortality is observed.

Acute Dermal Toxicity (OECD 402)[7][13]

-

Objective: To determine the acute toxicity of a substance applied to the skin.

-

Test System: Typically rats or rabbits.

-

Procedure: The test substance is applied to a shaved area of the back (at least 10% of the body surface area) and covered with a porous gauze dressing for 24 hours.

-

Dose: A limit test at 2000 mg/kg body weight is often performed initially.

-

Observations: Animals are observed for mortality and signs of toxicity for 14 days. The application site is examined for local skin reactions. Body weights are recorded. A necropsy is performed at the end of the study.

Acute Dermal Irritation/Corrosion (OECD 404)[2][3][14]

-

Objective: To determine the potential of a substance to cause skin irritation or corrosion.

-

Test System: Typically albino rabbits.

-

Procedure: A small amount of the test substance (0.5 mL for liquids or 0.5 g for solids) is applied to a small patch of shaved skin and covered with a gauze patch for 4 hours.

-

Observations: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The reactions are scored, and the reversibility of the effects is assessed over 14 days.

Acute Eye Irritation/Corrosion (OECD 405)[15][16][17]

-

Objective: To determine the potential of a substance to cause eye irritation or corrosion.

-

Test System: Typically albino rabbits.

-

Procedure: A single dose of the test substance (0.1 mL for liquids or 0.1 g for solids) is instilled into the conjunctival sac of one eye. The other eye serves as a control.

-

Observations: The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after instillation. The reactions are scored, and the reversibility of the effects is assessed.

Bacterial Reverse Mutation Test (Ames Test)[8][9]

-

Objective: To assess the mutagenic potential of a substance by its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

-

Test System: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and tryptophan-requiring strains of Escherichia coli (e.g., WP2 uvrA).

-

Procedure: The bacterial strains are exposed to the test substance at various concentrations, both with and without a metabolic activation system (S9 mix from rat liver). The mixture is plated on a minimal agar (B569324) medium lacking histidine (or tryptophan).

-

Evaluation: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies.

-

Results for Trichloroacetonitrile: Trichloroacetonitrile was found to be mutagenic in the S. typhimurium TA100 strain.[8][9]

Metabolic Pathway and Mechanism of Toxicity

The toxicity of trichloroacetonitrile is linked to its metabolism. The proposed metabolic pathway involves the release of cyanide, a potent toxicant.

Caption: Proposed metabolic pathway of trichloroacetonitrile.

Trichloroacetonitrile is metabolized, likely by cytochrome P450 enzymes such as CYP2E1, to release a cyanide ion.[12] Cyanide then exerts its toxic effects by inhibiting cytochrome c oxidase in the mitochondrial electron transport chain, which leads to a halt in cellular respiration. A primary detoxification pathway for cyanide is its conversion to the less toxic thiocyanate, a reaction catalyzed by the enzyme rhodanese.[9]

Experimental Workflow Example

The following diagram illustrates a typical workflow for a subchronic inhalation toxicity study.

Caption: Workflow for a subchronic inhalation toxicity study.

This workflow outlines the key stages of a long-term inhalation study, from initial animal preparation and randomization to the exposure period with regular monitoring, and finally to the detailed post-exposure analyses including necropsy, histopathology, and blood work.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. oecd.org [oecd.org]

- 4. publications.iarc.who.int [publications.iarc.who.int]

- 5. Subchronic Inhalation Toxicity of Trichloroacetonitrile on the Sprague Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Subchronic Inhalation Toxicity of Trichloroacetonitrile on the Sprague Dawley Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. scilit.com [scilit.com]

- 9. Trichloroacetonitrile | C2Cl3N | CID 11011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. downloads.regulations.gov [downloads.regulations.gov]

- 11. Acute toxicity assessment for TiO2 photocatalyst (GST) made from wastewater using TiCl4 in rat [eaht.org]

- 12. researchgate.net [researchgate.net]

The Nitrile Group of Trichloroacetonitrile: A Nexus of Reactivity for Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Trichloroacetonitrile (CCl₃CN) is a versatile and highly reactive building block in organic synthesis. The potent electron-withdrawing effect of the trichloromethyl group significantly activates the carbon atom of the nitrile moiety, rendering it highly susceptible to nucleophilic attack. This activation is the cornerstone of its utility, enabling a diverse range of chemical transformations crucial for the synthesis of complex molecules, including pharmaceuticals and biologically active compounds. This guide provides a comprehensive overview of the reactivity of the nitrile group in trichloroacetonitrile, detailing key reaction types, mechanisms, quantitative data, and experimental protocols.

Core Reactivity Principles

The reactivity of the nitrile group in trichloroacetonitrile is fundamentally governed by the strong inductive effect (-I) of the adjacent trichloromethyl group. This effect creates a significant partial positive charge on the nitrile carbon, making it a potent electrophile. Consequently, trichloroacetonitrile readily undergoes nucleophilic additions with a wide array of nucleophiles, including alcohols, amines, and carbanions.

The general mechanism for nucleophilic addition to the nitrile group of trichloroacetonitrile can be visualized as follows:

Caption: General Nucleophilic Addition to Trichloroacetonitrile.

Key Reactions and Applications

The enhanced electrophilicity of the nitrile group in trichloroacetonitrile facilitates several important synthetic transformations.

Formation of Trichloroacetimidates

Alcohols react with trichloroacetonitrile in the presence of a base to form O-alkyl trichloroacetimidates.[1] These intermediates are highly valuable in glycosylation reactions and as protecting groups for alcohols. The reaction is reversible and typically proceeds under basic catalysis.[1]

Table 1: Synthesis of O-Alkyl Trichloroacetimidates - Representative Yields

| Alcohol | Base | Solvent | Yield (%) | Reference |

| Benzyl alcohol | NaH | THF | High | [1] |

| Allylic alcohols | DBU | CH₂Cl₂ | 95 | [2] |

| Protected Hexopyranoses | K₂CO₃ | CH₂Cl₂ | High | [1] |

Experimental Protocol: Synthesis of an Allylic Trichloroacetimidate (B1259523)

-

An allylic alcohol (1.0 eq) is dissolved in dichloromethane (B109758) (CH₂Cl₂).

-

A catalytic amount of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (0.2 eq) is added, and the solution is cooled to 0 °C.

-

Trichloroacetonitrile (1.5 eq) is added dropwise.

-

The reaction is allowed to warm to room temperature and stirred for 2 hours.

-

The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography to yield the trichloroacetimidate intermediate.[2]

The Overman Rearrangement

The Overman rearrangement is a powerful[3][3]-sigmatropic rearrangement of allylic trichloroacetimidates to form allylic trichloroacetamides, which can be subsequently hydrolyzed to allylic amines.[4][5][6][7][8] This reaction is a cornerstone for the stereoselective synthesis of amines and has been widely applied in the total synthesis of natural products and pharmaceuticals.[3][4][5]

Caption: Workflow of the Overman Rearrangement.

Table 2: Overman Rearrangement - Representative Yields

| Substrate | Catalyst | Temperature | Yield (%) | Reference |

| Geraniol | - | 140 °C | 81 | [9] |

| (E)-hex-2-en-1-ol | (S)-COP-Cl | 38 °C | 85 | [2] |

| Various Allylic Alcohols | Pd(II) or Hg(II) salts | Varies | High | [6] |

Experimental Protocol: Overman Rearrangement

-

The allylic trichloroacetimidate (1.0 eq) is dissolved in an appropriate solvent (e.g., toluene, xylene).

-

The solution is heated to reflux (typically 110-140 °C) for several hours, or a catalyst such as a Pd(II) or Hg(II) salt is added at a lower temperature.

-

The reaction progress is monitored by TLC or GC-MS.

-

Upon completion, the solvent is removed, and the resulting trichloroacetamide is purified by chromatography.

-

The purified trichloroacetamide can then be hydrolyzed to the corresponding amine using a base such as NaOH or K₂CO₃.

Formation of Trichloroacetamidines

Primary and secondary amines readily react with trichloroacetonitrile to produce N-substituted trichloroacetamidines in good yields.[1][10] This reaction proceeds smoothly, often without the need for a catalyst, and is facilitated by polar solvents.[11]

Table 3: Synthesis of N-Substituted Trichloroacetamidines - Representative Yields

| Amine | Solvent | Yield (%) | Reference |

| Methylamine (B109427) | Water | 86 | [11] |

| Dimethylamine | Water | 68 | [11] |

| n-Butylamine | None | 92 | [11] |

| Aniline | Water-Methanol | Quantitative | [11] |

Experimental Protocol: Synthesis of N-methyl-trichloroacetamidine

-

Trichloroacetonitrile (0.1 mol) is added dropwise with stirring over 10 minutes to a 25% aqueous solution of methylamine (15 ml).

-

The reaction is exothermic and should be cooled in an ice-water bath.

-

The lower organic layer is separated, dried, and distilled to yield the product.[11]

The Hoesch Reaction

In the Hoesch reaction, trichloroacetonitrile can be used to acylate electron-rich aromatic compounds, such as phenols and anilines, to form aryl ketones.[1][12] The reaction is a type of Friedel-Crafts acylation that proceeds via an imine intermediate, which is subsequently hydrolyzed.[12]

Caption: The Hoesch Reaction using Trichloroacetonitrile.

A notable example is the reaction of 2-methylphenol with trichloroacetonitrile to yield the 2-trichloroacyl derivative with a 70% yield.[1]

Experimental Protocol: Hoesch Reaction (General)

-

The electron-rich arene is dissolved in a suitable solvent (e.g., ether).

-

Trichloroacetonitrile and a Lewis acid catalyst (e.g., ZnCl₂, AlCl₃) are added.

-

Anhydrous hydrogen chloride gas is passed through the solution.

-

The reaction mixture is stirred at room temperature or with gentle heating.

-

After the reaction is complete, the mixture is poured into water to hydrolyze the intermediate imine.

-

The aryl ketone product is then extracted and purified.

Applications in Drug Development and Total Synthesis

The unique reactivity of the nitrile group in trichloroacetonitrile has been harnessed in the synthesis of numerous biologically active molecules and complex natural products.

-

Total Synthesis of Natural Products: The Overman rearrangement is a key step in the total synthesis of various alkaloids and other natural products, such as pancratistatin (B116903) and sphingofungin E.[3][4]

-

Synthesis of Bioactive Molecules: Trichloroacetonitrile has been employed in the synthesis of anticancer and antidiabetic agents containing the 2-oxindole core structure.[13]

-

Pharmaceutical Intermediates: The formation of trichloroacetamides and subsequently amines provides access to crucial building blocks for active pharmaceutical ingredients (APIs).[14] For instance, trifluoromethylated compounds with potential therapeutic applications can be synthesized using trichloroacetonitrile to introduce key functionalities.

Caption: Synthetic Workflow Utilizing Trichloroacetonitrile.

Spectroscopic Data

Characterization of the products derived from trichloroacetonitrile reactions is crucial. Below is a summary of typical spectroscopic features.

Table 4: Representative Spectroscopic Data

| Product Type | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) |

| O-Alkyltrichloroacetimidate | 8.2-8.5 (s, 1H, NH) | ~162 (C=N), ~91 (CCl₃) | ~3300 (N-H), ~1660 (C=N) |

| N-Substituted Trichloroacetamidine | Varies with substituent; NH protons often broad | ~155 (C=N), ~95 (CCl₃) | ~3400-3100 (N-H), ~1640 (C=N) |

| Trichloroacetamide | Varies with substituent; NH proton typically 6.0-8.0 | ~160-165 (C=O), ~90-95 (CCl₃) | ~3300-3200 (N-H), ~1700 (C=O) |

Note: Specific chemical shifts and absorption frequencies can vary depending on the specific structure and solvent.

Conclusion

The nitrile group in trichloroacetonitrile possesses a unique and highly exploitable reactivity profile. The strong electron-withdrawing nature of the trichloromethyl group renders the nitrile carbon exceptionally electrophilic, paving the way for a diverse array of synthetic transformations. From the formation of versatile trichloroacetimidate intermediates to the powerful Overman rearrangement and the classic Hoesch reaction, trichloroacetonitrile has proven to be an indispensable tool for organic chemists. Its application in the synthesis of complex, biologically active molecules underscores its importance in drug discovery and development. A thorough understanding of the principles and protocols outlined in this guide will enable researchers to effectively leverage the synthetic potential of this remarkable reagent.

References

- 1. Trichloroacetonitrile - Wikipedia [en.wikipedia.org]

- 2. Overman Rearrangement | NROChemistry [nrochemistry.com]

- 3. Overman Rearrangement | Thermo Fisher Scientific - US [thermofisher.com]

- 4. Overman Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]

- 5. Recent advances in the Overman rearrangement: synthesis of natural products and valuable compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Overman rearrangement - Wikipedia [en.wikipedia.org]

- 7. Overman Rearrangement [organic-chemistry.org]

- 8. synarchive.com [synarchive.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. researchgate.net [researchgate.net]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. Hoesch reaction - Wikipedia [en.wikipedia.org]

- 13. Active electropositive α-chlorine: trichloroacetonitrile as an electrophilic chlorination reagent - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 14. The Role of Chloroacetonitrile in Chemical Synthesis and Industry - Ketone Pharma [ketonepharma.com]

The Dual Electrophilicity of the Trichloromethyl Group in Trichloroacetonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction